molecular formula C18H10ClNO3 B2933679 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione CAS No. 42359-61-5

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione

Cat. No.: B2933679
CAS No.: 42359-61-5
M. Wt: 323.73
InChI Key: AJLGIQNNYJFJPV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a 4-chlorophenyl group at the 2-position and a hydroxyl group at the 6-position. This compound belongs to a broader class of heterocyclic aromatic molecules known for diverse biological activities, including antiviral, anticancer, and chemosensory properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO3/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21)9-8-14(16(12)13)18(20)23/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGIQNNYJFJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324140
Record name 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42359-61-5
Record name 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions often include the use of transition metal catalysts, metal-free ionic liquids, or green reaction protocols to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and sustainable methods is increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione can be contextualized by comparing it to related benzo[de]isoquinoline-1,3-dione derivatives. Key structural variations, such as substituent groups and their positions, significantly alter activity profiles. Below is a detailed analysis:

Antiviral Activity

Several benzo[de]isoquinoline-1,3-dione derivatives exhibit antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). For example:

  • Compound 14 (2-(furaldehyde-substituted)) : EC50 = 19.6 μg/mL (HSV-1), 71.8 μg/mL (HSV-2)
  • Compound 15 (2-(thiophene aldehyde-substituted)) : EC50 = 16.2 μg/mL (HSV-1), 56.7 μg/mL (HSV-2)
  • Compound 16 (2-(allyl isothiocyanide-substituted)) : EC50 = 17.8 μg/mL (HSV-1)
  • Parent compound (2-amino-1H-benzo[de]isoquinoline-1,3-dione): Inactive

Comparison :
The target compound’s 4-chlorophenyl and hydroxyl groups differ from the aldehyde or isothiocyanide substituents in the above derivatives. While the parent compound is inactive, substitutions at the 2-position (e.g., aromatic or heterocyclic groups) enhance antiviral potency. The hydroxyl group in the target compound may reduce cytotoxicity compared to bulkier substituents, but its antiviral efficacy remains speculative without direct data.

Anticancer Activity

  • 2-[5-Selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione: This selenium-containing derivative inhibits angiogenesis and induces mitochondrial apoptosis via p53 activation. It also synergizes with cyclophosphamide, enhancing therapeutic efficacy .
  • 6-Chloro-substituted analogs (e.g., NPOS) : Interact with DNA via electrostatic forces, suggesting a mechanism distinct from selenium-containing derivatives .

Comparison :
The hydroxyl group in the target compound may weaken DNA binding compared to the chloro-substituted NPOS, which exhibits hyperchromic shifts indicative of stronger electrostatic interactions . Conversely, the absence of selenium in the target compound likely limits its pro-apoptotic synergy with chemotherapeutics.

Physicochemical and Sensing Properties

  • Piperidine-substituted derivatives (e.g., compounds 7 and 8) : Exhibit solvent-dependent fluorescence, enabling applications in water sensing .
  • Amino-substituted derivatives: Functionalized with imines or thioureas, these compounds demonstrate anion-selective chemosensor behavior .

However, its anion-sensing capability is likely inferior to derivatives with dedicated receptor groups (e.g., thioureas) .

Biological Activity

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline derivatives class. These compounds are notable for their diverse biological activities, including potential applications in pharmaceuticals and materials science. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H10ClNO3
  • Molecular Weight : 323.73 g/mol
  • CAS Number : 42359-61-5

Structural Summary

The compound features a chlorophenyl group and a hydroxybenzo[de]isoquinoline core, which contributes to its unique biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against:

  • Escherichia coli
  • Bacillus subtilis
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The mode of action typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. Specifically, investigations into structurally related compounds have demonstrated cytotoxic effects on various cancer cell lines. For example:

  • Compounds were tested against five human tumor cell lines, showing IC50 values ranging from 19.41 µM to 29.27 µM, indicating strong antiproliferative capabilities .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the synthesis of symmetrical biphenyl derivatives provided insights into the relationship between chemical structure and biological activity. The findings suggested that modifications to the isoquinoline structure could enhance anticancer efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Dopamine Receptor Modulation : Similar compounds have been found to interact with dopamine receptors, which may play a role in their therapeutic effects .
  • Induction of Apoptosis : Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways, affecting cytochrome c release and caspase activation .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityKey Structural Features
This compoundYesYesChlorophenyl group
N-isoindoline-1,3-dioneModerateModerateIsoindole core
Indole DerivativesHighHighIndole nucleus

This table highlights the unique position of this compound within the broader context of isoquinoline derivatives.

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